molecular formula C7H13ClN2O B2554061 3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride CAS No. 2126163-08-2

3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride

Cat. No. B2554061
CAS RN: 2126163-08-2
M. Wt: 176.64
InChI Key: YBCOJUJQSQKZNC-UHFFFAOYSA-N
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Description

3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that belongs to the oxazole family. This compound is widely used in the synthesis of various chemical compounds and has shown promising results in scientific research applications.

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including those containing the 3-methyl-5-(propan-2-yl)-1,2-oxazol-4-amine scaffold, have demonstrated significant antimicrobial properties . Researchers have investigated their effectiveness against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antibiotics or antifungal agents.

Anti-Inflammatory Potential

The pyrrolopyrazine structure has been associated with anti-inflammatory effects. Compounds derived from this scaffold, including 3-methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride, may modulate inflammatory pathways and hold promise for treating inflammatory diseases .

Antiviral Properties

Studies suggest that pyrrolopyrazine derivatives exhibit antiviral activity. While the exact mechanisms are not fully understood, these compounds could be explored further for their potential in combating viral infections .

Antioxidant Capacity

The presence of nitrogen atoms in the pyrrolopyrazine scaffold contributes to its antioxidant properties. Researchers have investigated the ability of these derivatives to scavenge free radicals and protect cells from oxidative damage .

Antitumor Effects

Certain pyrrolopyrazine derivatives, such as those with the pyrrolo [2,3-b] pyrazine core, have shown kinase inhibitory activity. Kinases play a crucial role in cell signaling and proliferation, making these compounds interesting candidates for cancer therapy .

Natural Sources and Isolation

Pyrrolopyrazine derivatives, including 3-methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride, have been isolated from various sources such as plants, microbes, soil, and marine life. Understanding their natural occurrence can guide further exploration and synthesis .

properties

IUPAC Name

3-methyl-5-propan-2-yl-1,2-oxazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-4(2)7-6(8)5(3)9-10-7;/h4H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCOJUJQSQKZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride

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